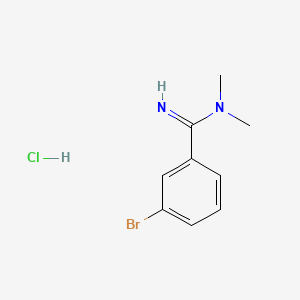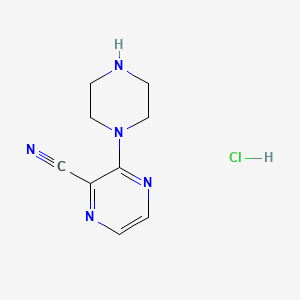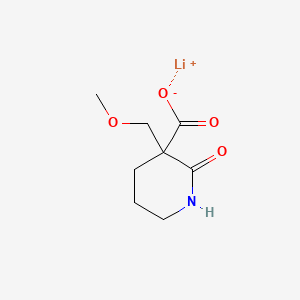
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate is an organolithium compound that plays a significant role in organic synthesis. This compound is known for its unique structure, which includes a piperidine ring substituted with a methoxymethyl group and a carboxylate group. The presence of lithium in the molecule makes it highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate typically involves the lithiation of a suitable precursor. One common method is the reaction of 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate with a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds via deprotonation, forming the lithio derivative.
Industrial Production Methods
Industrial production of this compound may involve similar lithiation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. The choice of solvents, temperature control, and purification methods are critical factors in optimizing the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The lithio group acts as a nucleophile, attacking electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithio group is replaced by other functional groups.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form complex ring structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Typical reaction conditions involve low temperatures and aprotic solvents to maintain the reactivity of the lithio group.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while substitution reactions with alkyl halides can produce alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound can be employed in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate involves its role as a nucleophile in chemical reactions. The lithio group (Li) is highly reactive and can readily attack electrophilic centers in other molecules. This reactivity is due to the strong polarization of the carbon-lithium bond, which imparts a partial negative charge on the carbon atom, making it a potent nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithio 3-(methoxymethyl)-2-oxopiperidine-3-carboxylate: can be compared with other organolithium compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the methoxymethyl and carboxylate groups allows for versatile functionalization and the formation of complex molecular architectures.
Eigenschaften
Molekularformel |
C8H12LiNO4 |
|---|---|
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
lithium;3-(methoxymethyl)-2-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO4.Li/c1-13-5-8(7(11)12)3-2-4-9-6(8)10;/h2-5H2,1H3,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
QQOXPUBPXXAOMV-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].COCC1(CCCNC1=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione](/img/structure/B13488658.png)
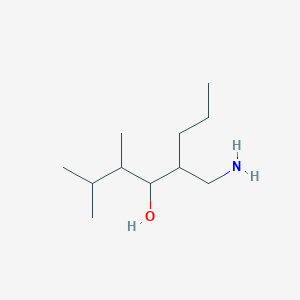
![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid](/img/structure/B13488671.png)
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)
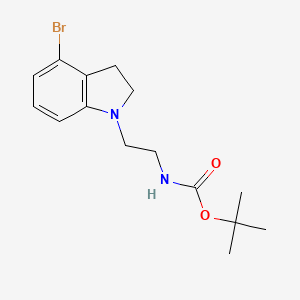
![3-[(Pyridin-4-yl)methyl]morpholine hydrochloride](/img/structure/B13488684.png)

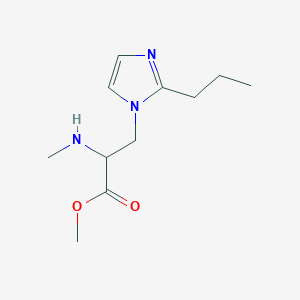
![tert-butyl N-[(3E)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]carbamate](/img/structure/B13488696.png)

